3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is a chemical compound classified within the group of organic compounds known as pyrazoles, specifically phenylpyrazoles. This compound features a pyrazole ring substituted with a methylsulfonyl group and a nitrophenyl group, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is , and it is recognized for its relevance in medicinal chemistry and pharmacological research.
The information regarding 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole has been compiled from various scientific databases and literature, including DrugBank, PubChem, and relevant chemical journals that discuss the synthesis, properties, and applications of pyrazole derivatives.
This compound falls under several classifications:
The synthesis of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. Common methods include:
The molecular structure of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole consists of a pyrazole core with the following substituents:
CC(=O)S(=O)(=O)C1=NN(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])
.3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole often involves interactions with biological targets such as enzymes or receptors:
Research indicates that similar pyrazole derivatives exhibit significant biological activities such as anti-inflammatory and anticancer properties, although specific data for this compound may still be under investigation.
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole has potential applications in various fields:
CAS No.: 659-40-5
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7